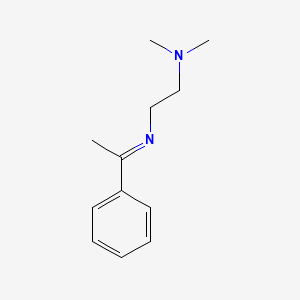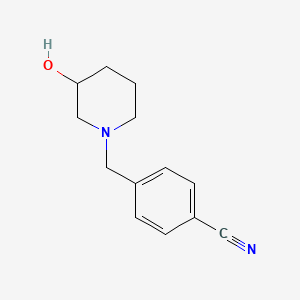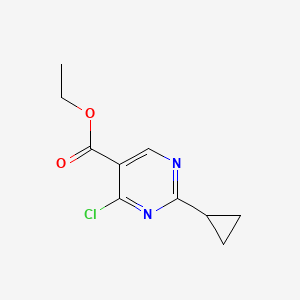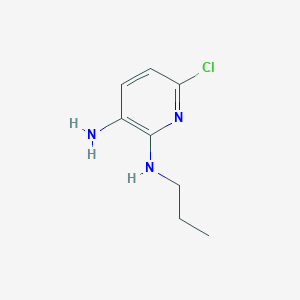
N-(1-phenylethylidene)-N',N'-dimethylethylenediamine
Overview
Description
“N-(1-Phenylethylidene)aniline” is a compound with the molecular formula C14H13N . It has a molecular weight of 195.26 g/mol . The compound is also known by other names such as “N,1-diphenylethanimine”, “Phenyl-(1-phenylethylidene)amine”, and "Benzenamine, N-(1-phenylethylidene)-" .
Synthesis Analysis
There are studies on the synthesis of related compounds. For instance, a study reported the synthesis of metal complexes derived from "(E)-N-(1-(pyridine-2-yl)ethylidene)benzohydrazide (PEBH)" . Another study discussed the unexpected formation of “1-phenyl-N-(1-phenylethylidene)ethanamine (PPEA)” during studies on the oxidative cyanation reaction .Molecular Structure Analysis
The molecular structure of “N-(1-Phenylethylidene)aniline” can be represented by the InChI string “InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3” and the Canonical SMILES string "CC(=NC1=CC=CC=C1)C2=CC=CC=C2" .Chemical Reactions Analysis
There are studies on the chemical reactions involving related compounds. For example, a study reported the use of prolinamides as organocatalysts for the HSiCl3 reduction of imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-Phenylethylidene)aniline” include a molecular weight of 195.26 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 195.104799419 g/mol, Monoisotopic Mass of 195.104799419 g/mol, and Topological Polar Surface Area of 12.4 Ų .Scientific Research Applications
Tissue Protection and Regeneration
N,N-dimethyltryptamine (DMT), a compound with structural similarities to N-(1-phenylethylidene)-N',N'-dimethylethylenediamine, has been studied for its potential role beyond its psychotropic effects, particularly in tissue protection, regeneration, and immunity. The sigma-1 receptor, which DMT acts as an endogenous ligand for, may play a crucial role in cellular protective mechanisms. This suggests a broader physiological significance for compounds like DMT, potentially including this compound, in medical therapies (Frecska et al., 2013).
Medicinal Chemistry and Drug Development
N-phenylpiperazine derivatives, which share a structural motif with this compound, have been highlighted for their versatility in medicinal chemistry. These compounds have reached late-stage clinical trials for CNS disorders, demonstrating the potential of such scaffolds in developing new therapeutic agents. This highlights the opportunity for further exploration of related compounds, including this compound, in various therapeutic areas (Maia et al., 2012).
Synthetic Strategies in Organic Chemistry
Research on the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine, which is structurally related to this compound, provides insight into the development of synthetic strategies for biologically active compounds. This body of work emphasizes the importance of such compounds in pharmaceutical industry and organic synthesis, suggesting potential research directions for compounds like this compound (Teli et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-(1-phenylethylideneamino)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11(13-9-10-14(2)3)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDBJQZENFBFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN(C)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)

![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)

![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)




![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)

![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)

![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)